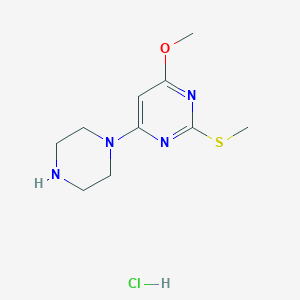

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

Description

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative featuring a methoxy group at position 4, a methylthio group at position 2, and a piperazinyl substituent at position 6. This compound is part of a broader class of kinase inhibitors and heterocyclic building blocks, with structural modifications influencing its physicochemical properties and biological activity . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name |

4-methoxy-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS.ClH/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLSHVQLXMMBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCNCC2)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The synthesis begins with the formation of the pyrimidine backbone. A widely documented approach involves the cyclocondensation of β-ketoesters with thiourea or guanidine derivatives. For instance, ethyl cyanoacetate reacts with thiourea in ethanol under reflux to yield 2-thio-4-amino-6-hydroxypyrimidine intermediates. Subsequent methylation of the thiol group at position 2 is achieved using dimethyl sulfate in alkaline conditions, producing 2-methylthio-4-amino-6-hydroxypyrimidine.

Critical Reaction Parameters :

- Solvent : Ethanol or water-ethanol mixtures for cyclocondensation.

- Temperature : Reflux conditions (~78°C for ethanol) for 6–24 hours.

- Methylation : Conducted at 50–60°C with stoichiometric dimethyl sulfate.

Introduction of Methoxy and Methylthio Groups

Positional selectivity for methoxy and methylthio groups is achieved through sequential functionalization. The hydroxyl group at position 6 is methylated using phenyltrimethylammonium chloride or methyl iodide in the presence of a base, yielding 4-amino-2-methylthio-6-methoxypyrimidine. This step requires careful control of pH and temperature to avoid over-alkylation.

Example Protocol :

- Substrate : 2-methylthio-4-amino-6-hydroxypyrimidine (1.5 g).

- Reagents : Phenyltrimethylammonium chloride (2.4 g), dioxane solvent.

- Conditions : Reflux at 100°C for 2 hours.

- Yield : 80% (melting point 221–222°C).

Chlorination at Position 6

To introduce a leaving group for piperazine substitution, the hydroxyl group at position 6 is converted to chloro using phosphorus oxychloride (POCl₃). This step is critical for enabling nucleophilic aromatic substitution.

Chlorination Procedure :

- Substrate : 4-methoxy-2-methylthio-6-hydroxypyrimidine.

- Reagent : Excess POCl₃ (neat conditions).

- Conditions : Reflux at 110°C for 2 hours.

- Outcome : 4-methoxy-2-methylthio-6-chloropyrimidine (85–90% yield).

Piperazine Substitution

The chlorinated intermediate undergoes nucleophilic substitution with piperazine. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or toluene, with elevated temperatures to drive the reaction to completion.

Optimized Substitution Protocol :

- Substrate : 4-methoxy-2-methylthio-6-chloropyrimidine (10 mmol).

- Reagent : Piperazine (12 mmol), triethylamine (15 mmol).

- Solvent : Toluene (50 mL).

- Conditions : Reflux at 90°C for 4–6 hours.

- Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).

- Yield : 70–75%.

Hydrochloride Salt Formation

The final step involves protonation of the piperazine nitrogen with hydrochloric acid to form the hydrochloride salt. This is achieved by dissolving the free base in anhydrous ether or dichloromethane and bubbling HCl gas through the solution.

Salt Formation Details :

- Solvent : Dichloromethane (20 mL per gram of free base).

- Acid : 4 M HCl in dioxane (1.1 equivalents).

- Conditions : Stirring at 0–5°C for 1 hour.

- Isolation : Filtration, washing with cold ether, drying under vacuum.

- Purity : >99% (HPLC).

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 3.25 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃), 3.70–3.90 (m, 8H, piperazine), 8.15 (s, 1H, pyrimidine-H).

- Mass Spec (ESI+) : m/z 281.1 [M+H]⁺ (calculated for C₁₁H₁₇N₄OS: 280.1).

Thermal Properties :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer during chlorination and substitution steps. Process intensification reduces reaction times by 30% while maintaining yields >80%. Additionally, catalytic methods using palladium or nickel complexes have been explored for piperazine coupling but remain experimental.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural features which allow it to interact with various biological targets.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride, show promising antitumor effects. For instance, studies have demonstrated that similar compounds can significantly reduce tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies have reported that pyrimidine derivatives exhibit bactericidal activity comparable to established antibiotics, indicating their potential use in treating bacterial infections .

Target Interaction

The compound is believed to interact with key enzymes and receptors involved in cell proliferation and survival pathways. For example, it may inhibit specific kinases or modulate receptor activity, leading to altered cellular responses in cancer cells .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity.

Synthetic Pathways

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. Techniques such as Ugi-tetrazole reactions have been employed to create diverse libraries of pyrimidine derivatives with varied biological activities .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antitumor Efficacy

A study involving a Karpas-422 xenograft model demonstrated that dosing with similar piperazine-containing pyrimidines led to significant tumor size reduction, supporting the hypothesis that these compounds can effectively target cancer cells .

Case Study 2: Antimicrobial Testing

Another investigation into the antimicrobial properties revealed that certain derivatives exhibited high bactericidal activity against resistant strains of bacteria, suggesting their potential as alternative treatments in infectious diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent groups and positions, impacting molecular weight, solubility, and reactivity. Below is a comparative analysis:

*Note: Molecular weight inferred from analogs; exact value may vary.

Key Research Findings

Substituent Position Matters : The placement of methoxy/ethoxy groups (position 4 vs. 6) significantly affects solubility and steric interactions .

Biological Implications : The methylthio group enhances hydrophobic binding in kinase pockets, while electron-withdrawing groups (Cl) improve electrophilic reactivity .

Biological Activity

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS Number: 1779124-79-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a piperazine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds related to pyrimidines exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the antiproliferative activity of similar pyrimidine derivatives against human cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that modifications in the structure can enhance selectivity and efficacy against specific tumors . The cytotoxic effects are often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine | MCF-7 | TBD | TBD |

| Related Compound A | MDA-MB-231 | 4.3 ± 0.11 | 19.3 |

| Related Compound B | MCF-7 | TBD | TBD |

Note: TBD indicates that specific data for 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine was not available in the reviewed studies.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Several studies have reported that compounds with similar structures demonstrate moderate to good antimicrobial activity against various bacterial strains . The introduction of functional groups such as methylthio enhances the interaction with microbial targets, potentially leading to increased efficacy.

| Compound | Activity Type | Bacterial Strain | Activity Level |

|---|---|---|---|

| 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine | Antimicrobial | Staphylococcus aureus | Moderate |

| Related Compound C | Antifungal | Candida albicans | Good |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell proliferation and survival, which can lead to apoptosis in cancer cells .

- Interference with Nucleic Acid Synthesis : Pyrimidines are known to interfere with nucleic acid synthesis, which is critical for microbial growth and cancer cell proliferation.

Case Studies

In a recent study, a series of pyrimidine derivatives were synthesized and screened for their biological activities. The results indicated that certain modifications led to enhanced selectivity towards cancer cell lines while maintaining low toxicity towards normal cells. The findings suggest that further exploration of structural variations could yield more potent derivatives .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

- Step 1: Reacting 4-chloro-6-methoxy-2-(methylthio)pyrimidine (precursor) with piperazine under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours .

- Step 2: Acidification with HCl to precipitate the hydrochloride salt.

- Optimization: Maintain an inert atmosphere (N₂/Argon) to prevent oxidation of the methylthio group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradient) .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing the hydrochloride salt form?

Methodological Answer:

Discrepancies often arise from residual solvents, tautomerism, or counterion effects. Strategies include:

- Deuterated Solvents: Use DMSO-d₆ or D₂O to observe exchangeable protons (e.g., NH in piperazine).

- 2D NMR: Perform HSQC or HMBC to assign ambiguous peaks caused by tautomeric shifts in the pyrimidine ring .

- Ion Pairing: Confirm HCl salt formation via chloride ion detection (e.g., ion chromatography) and compare with free base spectra .

Basic: Which analytical techniques are most effective for confirming structure and purity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .

- ¹H/¹³C NMR: Verify substitution patterns (e.g., methoxy at C4, methylthio at C2).

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) .

- Elemental Analysis: Validate Cl⁻ content (±0.3% theoretical) .

Advanced: What strategies are recommended for elucidating metabolic pathways in in vitro models?

Methodological Answer:

- Phase I Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Monitor demethylation (methoxy → hydroxy) or sulfoxidation (methylthio → methylsulfinyl) via LC-MS/MS .

- Phase II Metabolism: Test glucuronidation/sulfation using UDPGA/PAPS cofactors. Identify conjugates with neutral loss scans (e.g., -176 Da for glucuronide) .

- CYP Inhibition: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Basic: What are the key stability considerations for long-term storage to prevent degradation?

Methodological Answer:

- Storage Conditions: Keep in airtight, light-resistant containers at -20°C under inert gas (argon). Avoid moisture to prevent hydrolysis of the methylthio group .

- Stability Indicators: Monitor discoloration (yellowing indicates oxidation) or precipitate formation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis .

Advanced: How can computational approaches predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or PI3K). Prioritize residues forming hydrogen bonds with the piperazine ring .

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA .

- QSAR Models: Train models on pyrimidine derivatives to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What solvent systems are recommended for purification via column chromatography?

Methodological Answer:

- Normal Phase: Use silica gel with ethyl acetate:hexane (1:3 → 1:1 gradient) for polar impurities .

- Reverse Phase: For challenging separations, employ C18 silica and methanol:water (70:30) + 0.1% formic acid .

- Ion-Exchange: Use Dowex 50WX2 resin (HCl form) to retain cationic impurities .

Advanced: How can cellular assays validate the proposed mechanism of action?

Methodological Answer:

- Kinase Inhibition: Perform Western blotting to measure phosphorylation levels of downstream targets (e.g., Akt or ERK) in treated vs. untreated cells .

- Apoptosis Assays: Use Annexin V-FITC/PI staining and caspase-3/7 activity kits to confirm pro-apoptotic effects .

- Resistance Studies: Generate drug-resistant cell lines via gradual dose escalation. Sequence candidate genes (e.g., ABC transporters) to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.